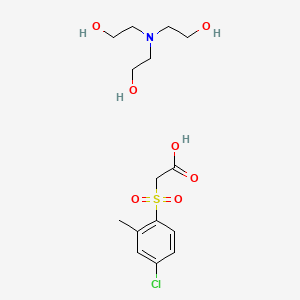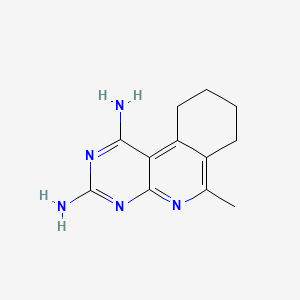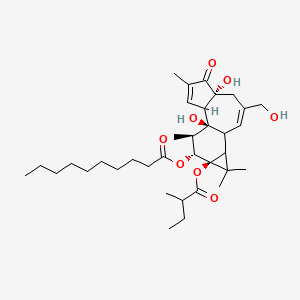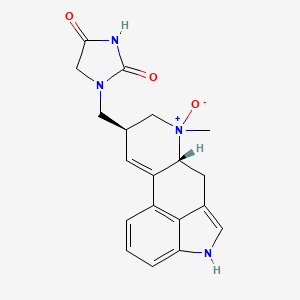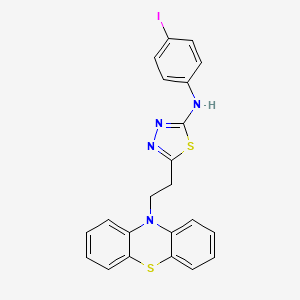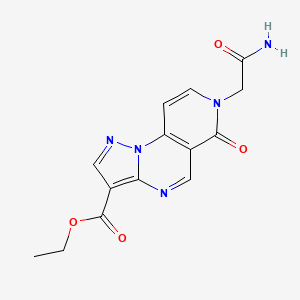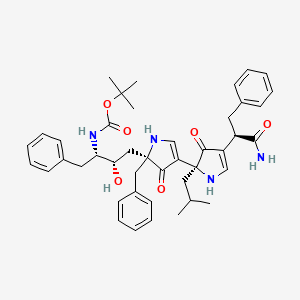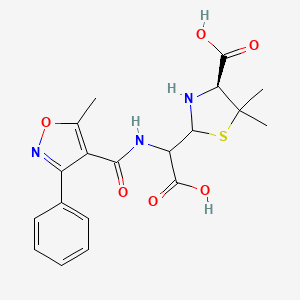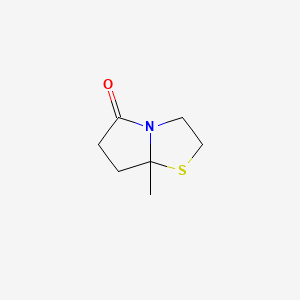
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one is a heterocyclic compound that features a pyrrolo-thiazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a suitable pyrrole precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo-thiazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully or partially reduced analogs.
Applications De Recherche Scientifique
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2-one
- 2,4,5,6,7,7a-Hexahydro-3-(1-methylethyl)-7a-methyl-1H-2-indenone
- 2H-Cyclopropa[a]naphthalen-2-one
Uniqueness
7a-Methyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo(2,1-b)thiazol-5-one is unique due to its specific pyrrolo-thiazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
114983-58-3 |
|---|---|
Formule moléculaire |
C7H11NOS |
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C7H11NOS/c1-7-3-2-6(9)8(7)4-5-10-7/h2-5H2,1H3 |
Clé InChI |
LKJRXJIVGFDIPA-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(=O)N1CCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


